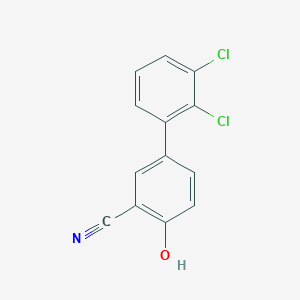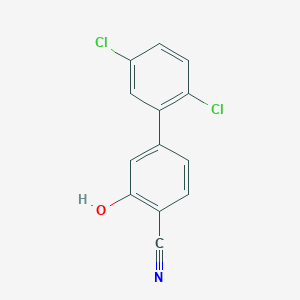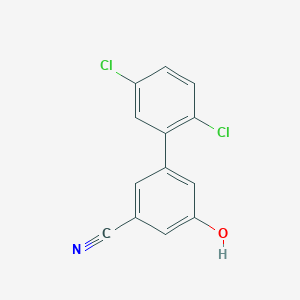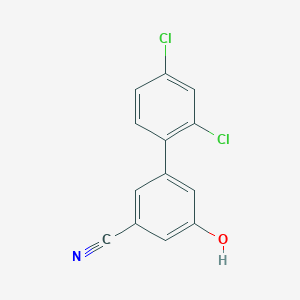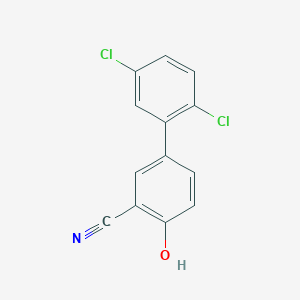
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% (2C4DCPP) is an aromatic chemical compound that has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has been studied for its potential applications in various scientific research fields. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been used in the synthesis of polymers and other materials.
Mecanismo De Acción
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% acts as an inhibitor of certain enzymes, such as cytochrome P450, and inhibits the growth of certain bacteria and fungi. It has also been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Biochemical and Physiological Effects
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been found to have antioxidant activity, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It is also easy to synthesize and purify. However, it has some limitations. It is not very soluble in water, and it has a low solubility in organic solvents. It is also toxic and should be handled with caution.
Direcciones Futuras
There are several potential future directions for 2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% research. It could be used in the synthesis of new materials, such as polymers and nanomaterials. It could also be studied for its potential applications in drug delivery and cancer treatment. It could also be studied for its potential use as an antioxidant and anti-inflammatory agent. Additionally, it could be studied for its potential use in the synthesis of new pharmaceuticals and other organic compounds. Finally, it could be studied for its potential use in environmental remediation.
Métodos De Síntesis
2-Cyano-4-(2,5-dichlorophenyl)phenol, 95% is synthesized by reacting 2,5-dichloroaniline with cyanoacetic acid in an aqueous solution. This reaction produces a white crystalline solid, which is then purified and recrystallized to obtain a 95% pure product.
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-2-3-12(15)11(6-10)8-1-4-13(17)9(5-8)7-16/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBNPECGZRSLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684905 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261983-65-6 |
Source


|
| Record name | 2',5'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









